D-(+)-Galactosamine hydrochloride

Catalog No.
S525829
CAS No.
1772-03-8
M.F
C6H14ClNO5
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(+)-Galactosamine hydrochloride

CAS Number

1772-03-8

Product Name

D-(+)-Galactosamine hydrochloride

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1

InChI Key

CBOJBBMQJBVCMW-NQZVPSPJSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Synonyms

2-Amino-2-deoxy-D-galactose Hydrochloride; Chondrosamine Hydrochloride;

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl

Liver Injury Model:

  • D-GalN is a well-established tool for inducing controlled liver injury in laboratory animals, particularly mice. Source: Sigma-Aldrich: .
  • It specifically targets and damages hepatocytes (liver cells) through various mechanisms, including necrosis and apoptosis (programmed cell death). Source: Sigma-Aldrich: .
  • This controlled injury model allows researchers to study the pathophysiology (physiological changes associated with disease) of various liver diseases and test the efficacy of potential therapeutic agents aimed at protecting or repairing liver damage. Source: Biosynth: .

Mechanism of Action:

  • D-GalN exerts its hepatotoxic effect by inhibiting RNA (ribonucleic acid) synthesis in hepatocytes. Source: Sigma-Aldrich: .
  • This inhibition occurs through the depletion of uridine diphosphate (UDP)-hexosamines, essential molecules for RNA production. Source: Sigma-Aldrich: .
  • By hindering RNA synthesis, D-GalN disrupts vital cellular functions in hepatocytes, leading to cell death and ultimately, liver injury. Source: Sigma-Aldrich: .

Other Applications:

  • Beyond its primary use in liver injury models, D-GalN finds application in other areas of scientific research:
    • Studying immune cell interactions with the liver, as it can stimulate the adherence of immune cells to liver endothelial cells. Source: Sigma-Aldrich:
    • Investigations involving mannan-binding lectin (MBL), a protein involved in the immune system. Source: Sigma-Aldrich:

D-(+)-Galactosamine hydrochloride is a derivative of galactose, specifically a 2-amino-2-deoxy form of D-galactopyranose. It is represented by the molecular formula C6H14ClNO5 and has a CAS number of 1772-03-8. This compound is characterized by its amino group (-NH2) attached to the second carbon of the galactose molecule, making it a primary amino sugar. D-(+)-Galactosamine hydrochloride is known for its role in various biological processes and potential applications in medical research and pharmacology.

D-GalN HCl specifically targets hepatocytes (liver cells) after administration []. The exact mechanism is still under investigation, but it is believed to involve multiple pathways []. Some proposed mechanisms include:

  • Inhibition of RNA synthesis in hepatocytes [].
  • Disruption of cellular protein processing and function [].
  • Induction of oxidative stress and inflammation in the liver [].

These effects ultimately lead to liver cell death and damage, mimicking features of various liver diseases [].

D-GalN HCl is a hepatotoxin and should be handled with caution in research settings [].

  • Toxicity: D-GalN HCl is highly toxic upon ingestion or injection and can cause severe liver damage [].
  • Safety Precautions: Standard laboratory safety protocols for handling toxic chemicals should be followed when working with D-GalN HCl. This includes wearing gloves, eye protection, and working in a fume hood [].
Due to its functional groups. Some notable reactions include:

  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides, which are useful in synthesizing derivatives for further studies.
  • Reduction Reactions: It can be reduced to form D-galactosamine derivatives, which may have altered biological activity.
  • Glycosylation Reactions: D-(+)-Galactosamine can act as a glycosyl donor in reactions with alcohols or phenols, forming glycosidic bonds.

These reactions highlight its versatility in synthetic organic chemistry and biochemical applications.

D-(+)-Galactosamine hydrochloride exhibits significant biological activity, particularly concerning liver function. It is known to induce hepatotoxicity by disrupting uridine metabolism, which is crucial for RNA and protein synthesis. This compound has been used experimentally to study liver injury mechanisms, especially when combined with lipopolysaccharides, leading to increased liver damage and inflammation . Additionally, it has been shown to affect peripheral nerve functions at lethal doses in animal studies .

Several methods are employed for synthesizing D-(+)-Galactosamine hydrochloride:

  • From Galactose: The most common method involves the conversion of galactose through an amination process where galactose reacts with ammonia or an amine under acidic conditions.
  • Chemical Synthesis: Various synthetic routes have been developed involving protecting group strategies that allow selective functionalization of the hydroxyl groups before introducing the amino group.
  • Biotechnological Approaches: Enzymatic methods utilizing specific enzymes can also yield D-(+)-Galactosamine from galactose or other substrates.

These methods vary in complexity and yield, impacting their applicability in laboratory settings.

D-(+)-Galactosamine hydrochloride has several applications in research and industry:

  • Hepatotoxicity Studies: It serves as a model compound for studying liver diseases and drug-induced liver injury.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects against various diseases.
  • Biochemical Research: Used as a substrate or inhibitor in enzymatic assays related to carbohydrate metabolism.

These applications underscore its importance in both basic and applied biological sciences.

Interaction studies involving D-(+)-Galactosamine hydrochloride have revealed its effects on various biological systems:

  • Liver Cells: It interacts with hepatocytes, leading to changes in gene expression related to apoptosis and inflammation.
  • Neuronal Cells: Studies indicate that it may affect neuronal signaling pathways, contributing to sensory changes observed at high doses .
  • Drug Interaction: Research has shown that it can alter the pharmacokinetics of certain drugs, necessitating careful consideration in polypharmacy scenarios.

These interactions highlight the compound's multifaceted role in biological systems.

Similar Compounds

D-(+)-Galactosamine hydrochloride shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Properties
D-GalactoseSame sugar backboneNo amino group; primarily involved in energy metabolism.
N-Acetyl-D-galactosamineAcetamido groupMore stable; used in glycosylation reactions.
D-MannosamineSimilar amino sugarDifferent stereochemistry; involved in different metabolic pathways.
N-Acetyl-D-mannosamineAcetamido groupSimilar applications but distinct biological activities.

D-(+)-Galactosamine hydrochloride is unique due to its specific amino functionalization, which imparts distinct biochemical properties compared to these similar compounds.

Conversion to UDP-Galactosamine and UDP-N-Acetylgalactosamine

D-(+)-Galactosamine hydrochloride enters metabolic pathways primarily through phosphorylation and subsequent conjugation with UTP. In rat liver, D-galactosamine is phosphorylated to galactosamine 1-phosphate, which reacts with UTP to form UDP-galactosamine in the presence of hepatic enzymes [1] [6]. This reaction mirrors the canonical pathway for UDP-glucose synthesis but substitutes glucose with galactosamine.

UDP-N-acetylgalactosamine (UDP-GalNAc) biosynthesis occurs via two distinct routes. In most eukaryotes and bacteria, UDP-GalNAc is derived from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of UDP-GlcNAc 4-epimerase, which catalyzes the inversion of the C4 hydroxyl group [2] [3]. However, in certain archaea, such as Sulfolobus tokodaii, a novel pathway bypasses UDP-GlcNAc entirely. Here, glucosamine-6-phosphate (GlcN-6-P) is epimerized to galactosamine-6-phosphate (GalN-6-P) by a specialized enzyme encoded by the ST2245 gene. GalN-6-P is then converted to GalNAc-1-phosphate and further conjugated with UTP to form UDP-GalNAc [3]. This divergence highlights evolutionary adaptations in nucleotide sugar metabolism.

Competition With Endogenous Uridine Triphosphate Utilization

The utilization of UTP in D-galactosamine metabolism creates competition with endogenous UTP-dependent processes. UTP is a critical substrate for RNA synthesis, glycogen formation, and glycosylation reactions. In hepatocytes, D-galactosamine sequesters UTP into UDP-galactosamine and UDP-GalNAc, leading to intracellular UTP depletion [7]. This depletion inhibits RNA synthesis and disrupts cellular homeostasis, as demonstrated in rat ascites hepatoma cells, where UTP levels below 0.05 mmol/kg resulted in irreversible growth arrest and cell death [7].

Uridine and UTP also modulate enzyme activity in galactose metabolism. For instance, uridine triphosphate competitively inhibits galactose-1-phosphate uridyltransferase (GALT), the enzyme responsible for converting galactose-1-phosphate to UDP-galactose [4]. In rat brain and ovarian homogenates, UTP inhibition of GALT exhibited a Ki of 0.15–0.20 mM, underscoring its potency [4]. This competition exacerbates metabolic imbalances in conditions like galactosemia, where GALT activity is already compromised [5].

Disruption of Glycogen Synthesis and Gluconeogenesis

D-Galactosamine hydrochloride disrupts glycogen synthesis by altering substrate availability for glycogen synthase. In rat liver, UDP-galactosamine substitutes for UDP-glucose in the glycogen synthase reaction, leading to the incorporation of glucosamine into glycogen polymers [1]. Structural analysis of glycogen from D-galactosamine-treated rats revealed disaccharides containing glucose and glucosamine in a 1:1 ratio, with glucose predominantly at the reducing terminus [1]. This aberrant glycogen structure impairs its solubility and enzymatic degradation, contributing to hepatic dysfunction.

Gluconeogenesis is further compromised due to UTP depletion. The synthesis of glucose-6-phosphate, a key gluconeogenic intermediate, relies on UTP-dependent enzymes like UDP-glucose pyrophosphorylase. Depleted UTP pools reduce the availability of UDP-glucose, curtailing gluconeogenic flux and exacerbating hypoglycemia in experimental models [7] [8].

Species-Specific Variations in Amino Sugar Metabolism

Species-specific differences in amino sugar metabolism are evident in the enzymatic machinery and pathway regulation. For example:

  • Mammals: Rats primarily metabolize D-galactosamine via the galactose pathway, producing UDP-galactosamine and incorporating glucosamine into glycogen [1].
  • Archaea: Sulfolobus tokodaii employs a bifurcated pathway, using a bacterial-type UDP-GlcNAc route alongside a novel UDP-GalNAc pathway involving GlcN-6-P epimerization [3].
  • Bacteria: Escherichia coli relies on UDP-GlcNAc 4-epimerase for UDP-GalNAc synthesis, a pathway absent in yeast but conserved in metazoa [2].

These variations reflect evolutionary adaptations to environmental and metabolic demands. For instance, the absence of UDP-GlcNAc 4-epimerase in Sulfolobus tokodaii necessitated the evolution of an alternative GalN-6-P epimerase to sustain cell wall biosynthesis [3].

Substrate for O-Linked Glycosylation Initiation

D-(+)-Galactosamine hydrochloride serves as a fundamental precursor in mucin-type O-linked glycosylation through its acetylated derivative, N-acetyl-D-galactosamine (GalNAc). The initiation of O-linked glycosylation represents one of the most abundant forms of protein glycosylation in mammals, beginning with the transfer of GalNAc from UDP-GalNAc to serine or threonine residues on target proteins [1] [2] [3].

The enzymatic machinery responsible for this process consists of a family of UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), with humans expressing 20 distinct isoforms [4] [5]. These transferases catalyze the attachment of GalNAc to hydroxyl groups of serine and threonine residues, creating the Tn antigen (GalNAcα1-O-Ser/Thr), which serves as the foundation for all subsequent O-glycan elaboration [3] [6].

Research has demonstrated that galactosamine can substitute for galactose in certain glycosylation reactions. Studies using rat liver Golgi preparations showed that UDP-galactosamine could replace UDP-galactose as a donor substrate, achieving approximately 9% of the transfer rate observed with galactose under in vitro conditions [7]. This finding is particularly noteworthy because non-acetylated amino sugars rarely occur in natural glycoproteins, highlighting the unique biochemical properties of galactosamine derivatives.

The kinetic parameters for various GalNAc-transferases reveal significant diversity in substrate specificity and catalytic efficiency. GalNAc-T1 exhibits optimal activity with the EA2 peptide substrate, showing a Vmax of 1900 pmol/h and a Km of 75 μM, while demonstrating different kinetic profiles for mucin-derived substrates [4]. In contrast, GalNAc-T16 shows distinct preferences, with varying activities across different mucin peptide sequences and complete inability to glycosylate certain multiply glycosylated substrates [4].

EnzymeSubstrateVmax (pmol/h)Km (μM)
GalNAc-T1EA21900 ± 18575 ± 9
GalNAc-T1Muc5AC966 ± 101171 ± 18
GalNAc-T16EA2332 ± 37172 ± 18
GalNAc-T16Muc5AC251 ± 28344 ± 29

Regulation of Mucin-Type Glycan Biosynthesis

The regulation of mucin-type glycan biosynthesis represents a complex orchestration of enzymatic activities, with galactosamine-containing structures playing pivotal regulatory roles. The biosynthetic pathway proceeds through defined core structures, each characterized by specific linkage patterns and regulatory mechanisms [8] [9].

Following the initial GalNAc attachment, core structure formation determines the subsequent glycan architecture. Core 1 formation, creating the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr), represents the most common pathway and is catalyzed by core 1 β1,3-galactosyltransferase (C1GALT1) [1] [2]. This enzyme requires the molecular chaperone COSMC for proper folding and activity, and its dysfunction leads to the exposure of truncated Tn antigens associated with various pathological conditions [3] [6].

Transcriptional regulation of GalNAc-transferases involves complex mechanisms that determine tissue-specific expression patterns. Research has identified that MUC1 cytoplasmic tail (MUC1-CT) negatively regulates GalNAc-T5 expression through interaction with transcription factors c-Jun and p53 at the GALNT5 promoter region [10]. This regulatory mechanism demonstrates how existing glycoproteins can modulate the expression of glycosyltransferases, creating feedback loops that influence overall glycosylation patterns.

The subcellular localization of GalNAc-transferases provides an additional layer of regulation. Studies have revealed that relocation of GalNAc-transferases from the Golgi apparatus to the endoplasmic reticulum dramatically alters glycosylation patterns and cellular behavior [6]. When GalNAc-T2 is artificially targeted to the endoplasmic reticulum, it produces a 7-10 fold increase in Tn antigen expression compared to normal Golgi localization, demonstrating the critical importance of compartmentalization in glycan biosynthesis [6].

Different GalNAc-transferase isoforms exhibit distinct expression patterns and substrate specificities. GalNAc-T1, T2, and T3 show ubiquitous expression across gastric cell lines, while GalNAc-T4, T6, and T11 display restricted expression patterns [11]. This differential expression contributes to the tissue-specific glycosylation patterns observed in different cell types and developmental stages.

Core StructureStructureKey Regulatory EnzymeBiological Function
Tn antigenGalNAcα1-O-Ser/ThrGalNAc-transferasesPrecursor; cancer-associated when exposed [3] [10]
Core 1 (T antigen)Galβ1-3GalNAcα1-O-Ser/ThrC1GALT1/COSMCMost common O-glycan; mucin formation [1] [2]
Core 2GlcNAcβ1-6(Galβ1-3)GalNAcα1-O-Ser/ThrGCNT1Branching; immune recognition [8] [9]
Sialyl-TnNeuAcα2-6GalNAcα1-O-Ser/ThrST6GalNAc-ISialylation termination; cancer marker [11] [6]

Impact on Ganglioside and Proteoglycan Assembly

Galactosamine plays crucial structural roles in the assembly of complex glycoconjugates, particularly in ganglioside synthesis and proteoglycan formation. In ganglioside biosynthesis, galactosamine incorporation occurs through β4GalNAc-transferase 1 (B4GALNT1), which catalyzes the addition of GalNAc to lactosylceramide to form the GM2 ganglioside precursor [12].

The synthesis of ganglioside GalNAc-GD1a exemplifies the sophisticated assembly mechanisms involving galactosamine. This complex ganglioside, associated with Guillain-Barré syndrome, contains a characteristic hexasaccharide structure with two sialic acid residues and requires precise coordination of multiple glycosyltransferases [13]. The synthetic approach utilizes a GM2-core unit as a common building block, demonstrating the central role of galactosamine-containing intermediates in ganglioside assembly [13].

Systematic synthesis studies of a-series gangliosides (GT1a, GD1a, and GM1) have revealed the critical importance of N-Troc-protected galactosaminyl building blocks. The high degree of participation and chemoselective cleavability of the Troc group in galactosaminyl units facilitates key processes including GM2 sequence assembly and its conversion to 3-hydroxy acceptors [14]. This synthetic methodology has enabled the production of various ganglioside structures with different galactosamine positioning and linkage patterns.

In proteoglycan assembly, galactosamine serves as a key building block for chondroitin sulfate and dermatan sulfate glycosaminoglycan chains. The biosynthesis begins with the formation of a common tetrasaccharide linker (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-) attached to serine residues of core proteins [15] [16]. Subsequent addition of N-acetyl-β-D-galactosamine by specific transferases determines the glycosaminoglycan type, with chondroitin sulfate containing alternating glucuronic acid and N-acetylgalactosamine units [17] [18].

The assembly process involves sequential glycosyltransferase activities in the Golgi apparatus, with all participating proteins being type II membrane proteins embedded in Golgi membranes [16]. The specificity of glycosaminoglycan assembly is influenced by amino acid sequences flanking the attachment sites, with acidic amino acid clusters favoring heparan sulfate proteoglycan formation and different patterns promoting chondroitin sulfate proteoglycan assembly [15].

GangliosideGalNAc PositionKey Assembly EnzymeClinical Significance
GM2Terminal β1-4 to Galβ4GalNAc-T1Tay-Sachs disease marker [14] [13]
GalNAc-GD1aTerminal β1-4 to Galβ4GalNAc-T1Guillain-Barré syndrome antigen [13]
GM1Internal β1-4β4GalNAc-T1Neuronal development [14]

Modulation of Lectin-Mediated Cellular Recognition

Galactosamine-containing glycoconjugates serve as specific recognition determinants for various lectin families, enabling precise cellular communication and adhesion processes. The structural diversity of galactosamine-containing glycans provides a sophisticated molecular vocabulary for lectin-mediated recognition events [19] [20] [21].

The mammalian asialoglycoprotein receptor represents a paradigmatic example of galactosamine-specific recognition. This C-type lectin displays preferential binding to N-acetylgalactosamine compared to galactose, with structural studies revealing that a single histidine residue (His256) creates a 14-fold increase in relative affinity for N-acetylgalactosamine through direct interaction with the N-acetyl substituent [19] [22]. This specificity enables the hepatic clearance of desialylated glycoproteins bearing terminal galactosamine residues.

Plant lectins demonstrate remarkable specificity for galactosamine-containing structures, with applications in both basic research and clinical diagnostics. The Dutch Iris lectin shows exceptional selectivity for the GalNAcα1-3Gal disaccharide, exhibiting 30-60 times greater potency than galactose alone and 4-8 fold higher activity than N-acetyl-D-galactosamine monomer [23]. This specificity depends on the free equatorial hydroxyl group at the C-2 position of the penultimate galactose, as acetamido or fucosyl substitutions at this position abolish binding through steric hindrance [23].

Galectin-8 demonstrates sophisticated recognition of galactosamine-containing glycosphingolipids through its N-terminal carbohydrate recognition domain. This lectin binds with high affinity (KD ≈ 10⁻⁸-10⁻⁹ M) to various glycosphingolipids including GM3, GD1a, and sialyl nLc4Cer, recognizing 3-O-sulfated or 3-O-sialylated galactose residues [20]. The Gln47 residue plays a critical role in this recognition, as its conversion to Ala47 selectively eliminates binding to sulfated or sialylated glycans while maintaining basic galactose recognition [20].

Vicia villosa lectin (VVL) serves as a valuable tool for detecting Tn antigen expression, particularly in cancer research where abnormal exposure of this normally cryptic antigen indicates dysregulated glycosylation [3] [6]. The lectin's high specificity for terminal GalNAc residues makes it an essential reagent for studying O-glycosylation patterns and identifying pathological changes in glycan structures.

Endogenous cellular lectins mediate homologous cell-cell adhesion through galactosamine recognition mechanisms. Studies of liver parenchymal cells have demonstrated calcium-dependent autoagglutination that can be specifically inhibited by D-galactose (50 mM) and desialylated fetuin with terminal galactose residues [24]. This system reveals that lectin-receptor interactions involving galactose/galactosamine recognition serve as primary triggers for cell adhesion, with other adhesive proteins providing secondary stabilization forces [24].

The biological significance of lectin-mediated recognition extends to pathogen interactions and immune responses. Research on Entamoeba histolytica has identified a 170-kD galactose/N-acetyl-D-galactosamine inhibitable lectin that mediates adherence to human colonic epithelial cells [25]. Blockade of this lectin with galactose or galactosamine prevents amebic killing of target cells, demonstrating the critical role of carbohydrate recognition in pathogenic interactions [25].

Lectin TypePrimary RecognitionBinding AffinityFunctional Role
Asialoglycoprotein receptorN-acetylgalactosamine10⁻⁴ M rangeHepatic clearance [19] [22]
Dutch Iris lectinGalNAcα1-3Gal30-60× stronger than GalBlood group recognition [23]
Galectin-8 N-domain3-O-sulfated/sialylated Gal10⁻⁸-10⁻⁹ MGlycosphingolipid binding [20]
Vicia villosa lectinTerminal GalNAc (Tn antigen)High affinityCancer detection [3] [6]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

215.0560502 g/mol

Monoisotopic Mass

215.0560502 g/mol

Heavy Atom Count

13

Appearance

Assay:≥98%A crystalline solid

UNII

U51H7Z9859

Other CAS

1772-03-8

General Manufacturing Information

D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 09-15-2023

Explore Compound Types